molecular formula C12H22O B14373499 4-Dodecyn-1-ol CAS No. 92051-75-7

4-Dodecyn-1-ol

Cat. No.: B14373499
CAS No.: 92051-75-7
M. Wt: 182.30 g/mol
InChI Key: WKKJMUPNRMMNIU-UHFFFAOYSA-N
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Description

4-Dodecyn-1-ol is an organic compound with the molecular formula C₁₂H₂₂O It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Dodecyn-1-ol can be synthesized through several methods. One common method involves the reaction of 1-dodecyne with formaldehyde in the presence of a base, such as sodium hydroxide, to yield this compound. The reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The compound is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Dodecyn-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted alcohols or ethers.

Scientific Research Applications

4-Dodecyn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Dodecyn-1-ol involves its interaction with molecular targets through its hydroxyl and alkyne functional groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, and can affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Dodecen-1-ol: Similar in structure but contains a double bond instead of a triple bond.

    10-Dodecyn-1-ol: Similar in structure but with the triple bond located at a different position.

    1-Dodecyn-4-ol: Another isomer with the hydroxyl group at a different position.

Uniqueness

4-Dodecyn-1-ol is unique due to its specific placement of the triple bond and hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

92051-75-7

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

dodec-4-yn-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-7,10-12H2,1H3

InChI Key

WKKJMUPNRMMNIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CCCCO

Origin of Product

United States

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